molecular formula C10H12ClNS B2942244 (2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride CAS No. 2309571-54-6

(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride

Cat. No. B2942244
CAS RN: 2309571-54-6
M. Wt: 213.72
InChI Key: RFTUBMJUXFYEIB-UHFFFAOYSA-N
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Description

“(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2309571-54-6 . It has a molecular weight of 213.73 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10NS.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is known to be solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources retrieved.

Scientific Research Applications

Synthesis and Reactions

(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride is involved in various synthetic and reaction pathways, indicating its utility in organic and medicinal chemistry. For instance, it participates in reactions leading to the synthesis of pharmacologically active benzo[b]thiophen derivatives, highlighting its potential in drug discovery and development processes. The derivative compounds exhibit diverse pharmacological activities, suggesting the importance of this chemical in synthesizing bioactive molecules (Chapman et al., 1971).

Photochromic Properties

The compound is also a precursor in the synthesis of photochromic materials. For example, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives exhibit thermally irreversible and fatigue-resistant photochromic properties. Such materials are essential for developing optical switches, data storage devices, and photochromic lenses, underscoring the relevance of (2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride in advanced material science (Uchida et al., 1990).

Luminescence Sensitization

Furthermore, thiophenyl-derivatized compounds, including benzo[b]thiophen derivatives, have been evaluated as sensitizers for Eu(III) and Tb(III) luminescence. The synthesis of such compounds from (2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride could lead to advancements in luminescent materials, which are crucial for optical devices, bioimaging, and sensors (Viswanathan & Bettencourt-Dias, 2006).

Heterocyclic Chemistry

The compound's versatility is further demonstrated through its involvement in the synthesis of a wide range of heterocyclic compounds. This includes the development of molecules with potential antitumor activities, as well as compounds with unique electronic and photophysical properties. Such research underscores the importance of (2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride in the field of heterocyclic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and organic materials (Shams et al., 2010).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the sources retrieved. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

Mechanism of Action

properties

IUPAC Name

(2-methyl-1-benzothiophen-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS.ClH/c1-7-9(6-11)8-4-2-3-5-10(8)12-7;/h2-5H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTUBMJUXFYEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride

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